molecular formula C6H5Cl6N3O3 B15081052 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one

4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one

Cat. No.: B15081052
M. Wt: 379.8 g/mol
InChI Key: LMJMMEKSXFFOKH-UHFFFAOYSA-N
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Description

4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one is a synthetic organic compound that belongs to the class of oxadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one typically involves the reaction of trichloromethyl compounds with ethylamino derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives could be explored for their biological activity and therapeutic potential.

Medicine

In medicine, the compound and its derivatives may be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Tri-CL-1-HO-ethylamino)-5,6-2H-(1,3,5)oxadiazin-2-one: A similar compound with slight structural differences.

    6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one: Another related compound with variations in the trichloromethyl group.

Uniqueness

The uniqueness of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H5Cl6N3O3

Molecular Weight

379.8 g/mol

IUPAC Name

4-[(2,2,2-trichloro-1-hydroxyethyl)amino]-2-(trichloromethyl)-2,5-dihydro-1,3,5-oxadiazin-6-one

InChI

InChI=1S/C6H5Cl6N3O3/c7-5(8,9)1(16)13-3-14-2(6(10,11)12)18-4(17)15-3/h1-2,16H,(H2,13,14,15,17)

InChI Key

LMJMMEKSXFFOKH-UHFFFAOYSA-N

Canonical SMILES

C1(N=C(NC(=O)O1)NC(C(Cl)(Cl)Cl)O)C(Cl)(Cl)Cl

Origin of Product

United States

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